Calcoloid Brown RRP
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Overview
Description
Calcoloid Brown RRP is a synthetic organic compound with the molecular formula C24H12O2S2 and a molecular weight of 396.48 g/mol . It is known for its dark wine-red color in concentrated sulfuric acid and red-brown color in alkaline solutions . This compound is primarily used as a dye for cotton fibers, providing good levelness and affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcoloid Brown RRP can be synthesized through the oxidation of naphtho[2,1-b]thiophen-1(2H)-one . The intermediate is then treated with phosphorus trichloride or 2-(naphthalen-2-ylthio)acetic acid in chlorobenzene to form the final product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory but optimized for efficiency and yield. The process includes the use of industrial-grade reagents and equipment to handle the reactions safely and effectively.
Chemical Reactions Analysis
Types of Reactions
Calcoloid Brown RRP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to produce lighter-colored compounds.
Substitution: Various substituents can be introduced into the molecule to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered color properties and chemical stability.
Scientific Research Applications
Calcoloid Brown RRP has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for staining and visualization.
Biology: Employed in biological staining techniques to highlight specific structures in cells and tissues.
Medicine: Investigated for potential use in medical diagnostics and imaging.
Industry: Widely used in the textile industry for dyeing fabrics, especially cotton.
Mechanism of Action
The mechanism of action of Calcoloid Brown RRP involves its interaction with molecular targets in the substrate it is applied to. The compound binds to specific sites on the fibers or tissues, resulting in a stable coloration. The pathways involved include the formation of covalent bonds with the substrate, leading to long-lasting color effects.
Comparison with Similar Compounds
Similar Compounds
Vat Brown 1 (Calcoloid Brown BR): Similar in structure and used for similar applications.
Resorcine Brown: Another dye with comparable properties.
Calcoloid Olive R: A related compound with a different color profile.
Uniqueness
Calcoloid Brown RRP is unique due to its specific molecular structure, which provides distinct color properties and stability. Its ability to produce a dark wine-red color in concentrated sulfuric acid and red-brown color in alkaline solutions sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H12O2S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2Z)-2-(1-oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one |
InChI |
InChI=1S/C24H12O2S2/c25-21-19-15-7-3-1-5-13(15)9-11-17(19)27-23(21)24-22(26)20-16-8-4-2-6-14(16)10-12-18(20)28-24/h1-12H/b24-23- |
InChI Key |
RNJIWICOCATEFH-VHXPQNKSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)/C(=C/4\C(=O)C5=C(S4)C=CC6=CC=CC=C65)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=C4C(=O)C5=C(S4)C=CC6=CC=CC=C65)S3 |
Origin of Product |
United States |
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